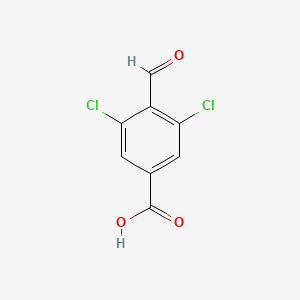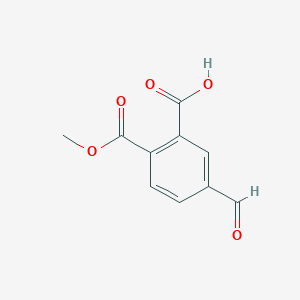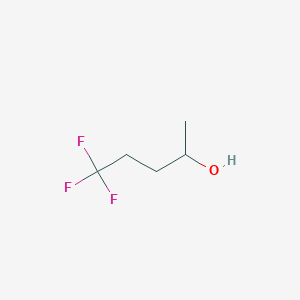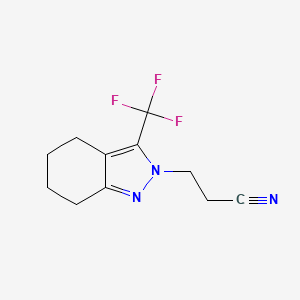
3,5-Dichloro-4-formylbenzoic acid
Descripción general
Descripción
3,5-Dichloro-4-formylbenzoic acid is a derivative of benzoic acid. It contains two chlorine atoms, a formyl group, and a carboxylic acid functional group . It is commonly used in organic and pharmaceutical synthesis as a building block for the production of various pharmaceuticals, agrochemicals, and other industrial chemicals .
Molecular Structure Analysis
The molecular formula of 3,5-Dichloro-4-formylbenzoic acid is C8H4Cl2O3 . It has a molecular weight of 219.02 . The InChI code is 1S/C8H4Cl2O3/c9-6-1-4 (8 (12)13)2-7 (10)5 (6)3-11/h1-3H, (H,12,13) .Physical And Chemical Properties Analysis
3,5-Dichloro-4-formylbenzoic acid is a solid at room temperature . It has a predicted boiling point of 366.7±42.0 °C and a predicted density of 1.592±0.06 g/cm3 . It is slightly soluble in DMSO and Ethyl Acetate . The compound has a pKa of 3.04±0.10 (Predicted) .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
In the realm of organic synthesis and material science, compounds similar to 3,5-Dichloro-4-formylbenzoic acid are utilized as intermediates in the synthesis of complex molecules and materials. For instance, Wöhrle et al. (1993) describe the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines from related dichloro-dicyanobenzene compounds, highlighting the role of dichloro-substituted benzoic acids in the preparation of materials with potential applications in electronics and photonics (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Environmental Sciences
In environmental sciences, the study of chlorination by-products formation from compounds with structural similarities to 3,5-Dichloro-4-formylbenzoic acid offers insights into the impact of chemical processes on water quality. Chang et al. (2006) investigated the relationship between chlorine decay and the formations of disinfection by-products (DBPs) using model compounds with functional groups found in 3,5-Dichloro-4-formylbenzoic acid, providing a foundation for understanding how similar compounds may behave in water treatment processes (Chang, Chiang, Chao, & Lin, 2006).
Bioorthogonal Chemistry
The potential for bioorthogonal chemistry applications is illustrated by research on reactions involving compounds with functional groups present in 3,5-Dichloro-4-formylbenzoic acid. Dilek et al. (2015) demonstrated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, showcasing the versatility of similar compounds in bioconjugation and protein labeling, which could be relevant for research involving 3,5-Dichloro-4-formylbenzoic acid (Dilek, Lei, Mukherjee, & Bane, 2015).
Analytical Chemistry
In analytical chemistry, the development of methods for detecting and quantifying environmental phenols and parabens in human milk by Ye et al. (2008) utilizes principles that could be applied to compounds like 3,5-Dichloro-4-formylbenzoic acid. Their work underlines the importance of sensitive detection methods for assessing human exposure to various compounds, potentially including derivatives of 3,5-Dichloro-4-formylbenzoic acid (Ye, Bishop, Needham, & Calafat, 2008).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
3,5-dichloro-4-formylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZHVHRJCNWQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-formylbenzoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-bromobenzoyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2904107.png)

![(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904116.png)
![7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2904117.png)
![N-(sec-butyl)-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2904118.png)





![3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2904124.png)
![ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2904125.png)
![N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2904127.png)
